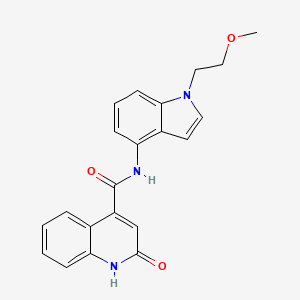

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features both indole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the selection of appropriate solvents, catalysts, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the methoxyethyl group and have similar structural features.

3-Methoxy-1-(2-methoxyethyl)-2-methylsulfanylpyrrole: This compound also contains the methoxyethyl group and has similar reactivity.

Uniqueness

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of indole and quinoline moieties, which may confer distinct chemical and biological properties

Biological Activity

N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-HIV, and anticancer properties, supported by recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features an indole moiety linked to a quinoline derivative, which is known to exhibit various biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of the quinoline scaffold demonstrate significant antibacterial properties. For instance, compounds similar to this compound have shown moderate antibacterial effects against various strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 µg/mL to 100 µg/mL against common bacterial pathogens .

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | Escherichia coli |

| Compound C | 100 | Pseudomonas aeruginosa |

Anti-HIV Activity

The compound has also been evaluated for its anti-HIV potential. In vitro studies have shown that similar quinoline derivatives inhibit HIV replication by targeting the integrase enzyme. For example, one study reported an IC50 value of approximately 40 µM for integrase inhibition . However, the specific activity of this compound remains to be fully characterized.

Table 2: Anti-HIV Activity of Quinoline Derivatives

| Compound ID | IC50 (µM) | Activity Type |

|---|---|---|

| Compound D | 40 | Integrase Inhibition |

| Compound E | 16 | Strand Transfer Inhibition |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies focusing on related quinoline derivatives have demonstrated promising results against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 1.2 µM against the MCF-7 breast cancer cell line . The mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase, as evidenced by increased levels of pro-apoptotic markers such as BAX and Cytochrome C.

Table 3: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.2 | Apoptosis induction |

| Panc-1 | 1.4 | Cell cycle arrest |

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of compounds within this chemical class. For instance:

- Study on Antibacterial Effects : A series of derivatives were synthesized and tested against multi-drug resistant bacterial strains, showcasing significant antibacterial activity comparable to established antibiotics .

- HIV Inhibition Study : Research demonstrated that certain modifications in the quinoline structure enhanced anti-HIV activity, suggesting that further structural optimization could yield more potent inhibitors .

- Cancer Cell Line Evaluation : A study focusing on apoptosis mechanisms revealed that compounds induced cell death in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-(1-(2-methoxyethyl)-1H-indol-4-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide?

The compound is synthesized via multi-step pathways involving:

- Step 1 : Formation of the quinoline core through cyclization of substituted aniline derivatives using catalysts like Lewis acids (e.g., ZnCl₂) .

- Step 2 : Introduction of the 2-methoxyethylindole moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Step 3 : Carboxamide linkage using coupling agents such as EDCI/HOBt, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hours) . Characterization is achieved via ¹H/¹³C-NMR and HRMS to confirm structural integrity .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : To identify proton environments (e.g., indole NH at δ 10–12 ppm, quinoline carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., [M+H]⁺ peaks matching theoretical values) .

- X-ray Crystallography (if available): To resolve stereochemical details and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data regarding the compound's biological efficacy across different studies?

Discrepancies in bioactivity (e.g., IC₅₀ values in kinase assays) are addressed by:

- Comparative Assays : Replicating studies under standardized conditions (pH, temperature, cell lines) to isolate variables .

- Structural Analog Analysis : Modifying the methoxyethyl or carboxamide groups to assess SAR (Structure-Activity Relationships). For example, replacing the methoxy group with ethoxy alters lipophilicity and target binding .

- Meta-Analysis : Cross-referencing data from orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) to validate mechanisms .

Q. How can researchers optimize the reaction yield during the synthesis of this compound?

Yield optimization strategies include:

- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce byproducts .

- Solvent Optimization : Using DMF or THF for better solubility of intermediates .

- Temperature Control : Maintaining 60–70°C during cyclization to prevent decomposition .

- Purification Techniques : Employing flash chromatography or preparative HPLC to isolate high-purity product .

Q. What in vitro methodologies are recommended for studying the compound's interaction with biological targets?

Key approaches include:

- Surface Plasmon Resonance (SPR) : To quantify binding kinetics (KD, kon/koff) with targets like kinases or GPCRs .

- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of interactions (ΔH, ΔS) .

- Molecular Docking : Using software like AutoDock Vina to predict binding modes and guide mutagenesis studies .

- Enzyme Inhibition Assays : Measuring IC₅₀ values under physiologically relevant conditions (e.g., 37°C, pH 7.4) .

Q. Methodological Considerations for Data Interpretation

- Contradiction Analysis : When conflicting bioactivity data arise, cross-validate with orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability assays) .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to mitigate batch-to-batch variability .

Properties

Molecular Formula |

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[1-(2-methoxyethyl)indol-4-yl]-2-oxo-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C21H19N3O3/c1-27-12-11-24-10-9-15-18(7-4-8-19(15)24)23-21(26)16-13-20(25)22-17-6-3-2-5-14(16)17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,26) |

InChI Key |

CGKPUVAKRHYPSP-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.